molecular formula C18H19ClN2O3 B2516858 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine CAS No. 1376181-30-4

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2516858
CAS No.: 1376181-30-4
M. Wt: 346.81
InChI Key: QVQSYBGQUITCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring linked to a piperidine moiety, which is further substituted with a 5-chloro-2-methoxybenzoyl group

Scientific Research Applications

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via an acylation reaction using 5-chloro-2-methoxybenzoic acid and a suitable activating agent such as thionyl chloride.

    Coupling with Pyridine: The final step involves coupling the benzoylated piperidine intermediate with pyridine under basic conditions, often using a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The chloro group in the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid derivatives.

    Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol derivatives.

    Substitution: Formation of 5-substituted-2-methoxybenzoyl derivatives.

Comparison with Similar Compounds

    2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}quinoline: Similar structure but with a quinoline ring instead of pyridine.

    2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

Uniqueness: The uniqueness of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-16-6-5-13(19)12-15(16)18(22)21-10-7-14(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQSYBGQUITCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.